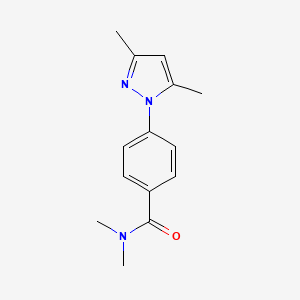![molecular formula C16H20ClNO5 B7535197 Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate, also known as MOC-Benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the synthesis of various other compounds due to its unique structure and properties.
Mécanisme D'action
The exact mechanism of action of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is not yet fully understood. However, it is known to act as a potent inhibitor of various enzymes such as protein kinases, proteases, and phosphodiesterases. It is also known to interact with various biological molecules such as DNA, RNA, and proteins, which makes it a useful tool for studying various biological processes.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate in lab experiments is its versatility. It can be easily modified to obtain various other compounds with different properties and applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective starting material for various syntheses. However, one of the main limitations of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
Orientations Futures
There are various future directions for research on Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. One potential direction is the development of more potent inhibitors of enzymes such as protein kinases and phosphodiesterases, which could have potential therapeutic applications. Another potential direction is the development of new fluorescent probes and dyes that can be used in biological imaging and detection. Finally, the development of new materials science applications for Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate could also be an interesting avenue for future research.
Méthodes De Synthèse
The synthesis of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and 2-(oxolan-2-ylmethoxy)acetic acid. The reaction is catalyzed by a base, and the resulting compound is then treated with methyl chloroformate to obtain Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various other compounds such as inhibitors of protein kinases, proteases, and phosphodiesterases. It is also used in the synthesis of various fluorescent probes and dyes that are used in biological imaging and detection. Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
Propriétés
IUPAC Name |
methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-10(23-9-12-4-3-7-22-12)15(19)18-11-5-6-14(17)13(8-11)16(20)21-2/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSCXKATCQTXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)